molecular formula C8H15NO2S B1521095 Bicyclo[2.2.2]octane-2-sulfonamide CAS No. 7167-14-8

Bicyclo[2.2.2]octane-2-sulfonamide

Cat. No. B1521095
CAS RN: 7167-14-8
M. Wt: 189.28 g/mol
InChI Key: SQHPJINMVYXBNQ-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]octane-2-sulfonamide” is a chemical compound that belongs to the class of saturated group 14 molecules . The electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .


Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit has been achieved via the Diels–Alder reaction and ring-closing metathesis as key steps . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Chemical Reactions Analysis

The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The synthesis of propellanes containing a bicyclo[2.2.2]octene system and their metathetic behavior is worthy of systematic investigation .

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.2]octane-2-sulfonamide: serves as a useful building block in organic synthesis. Its rigid bicyclic structure can impart stability to the resulting molecules. It is particularly valuable in the synthesis of complex organic compounds where a defined three-dimensional shape is crucial .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create analogs of biologically active molecules. Its incorporation into drug candidates can influence the pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity .

Material Science

The unique structure of Bicyclo[2.2.2]octane-2-sulfonamide makes it a candidate for the development of new materials. Its ability to resist high temperatures and chemical degradation can be advantageous in creating durable polymers or coatings .

Bioactive Compound Precursors

This compound acts as a precursor for the synthesis of a new generation of bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents. Its structural features can be leveraged to enhance the activity and selectivity of these bioactive molecules .

Asymmetric Synthesis

Bicyclo[2.2.2]octane-2-sulfonamide: and its derivatives are employed in asymmetric synthesis as efficient organocatalysts. They can induce chirality in the synthesized compounds, which is vital for the production of certain pharmaceuticals .

Quantum Electronics

In the field of quantum electronics, the bicyclo[2.2.2]octane motif, to which this compound belongs, is explored for its potential as a saturated group 14 quantum dot. These materials can act as single-molecule insulators, which is significant for the development of molecular electronics .

Future Directions

The fused bicyclo[2.2.2]octenes can be used as a new potential starting point in the development of non-covalent SARS-CoV-2 3CL pro protease inhibitors and the study also substantiates the potential of this versatile scaffold for the development of biologically active molecules .

properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHPJINMVYXBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664049
Record name Bicyclo[2.2.2]octane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octane-2-sulfonamide

CAS RN

7167-14-8
Record name Bicyclo[2.2.2]octane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.2]octane-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2-sulfonamide
Reactant of Route 2
Bicyclo[2.2.2]octane-2-sulfonamide
Reactant of Route 3
Bicyclo[2.2.2]octane-2-sulfonamide
Reactant of Route 4
Bicyclo[2.2.2]octane-2-sulfonamide
Reactant of Route 5
Bicyclo[2.2.2]octane-2-sulfonamide
Reactant of Route 6
Bicyclo[2.2.2]octane-2-sulfonamide

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